1-Tetradecyl-3-methylimidazolium

Descripción

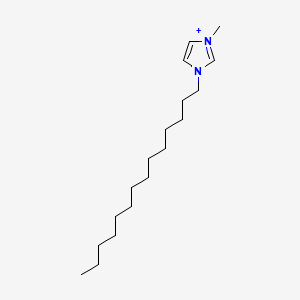

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-3-tetradecylimidazol-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20/h16-18H,3-15H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKLRPQTYXVGNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1C=C[N+](=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861441 | |

| Record name | 3-Methyl-1-tetradecyl-1H-imidazol-3-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Chemistry of 1 Tetradecyl 3 Methylimidazolium

Established Synthetic Pathways for 1-Tetradecyl-3-methylimidazolium Salts

The synthesis of this compound salts is primarily achieved through several established methods, each offering distinct advantages in terms of reaction conditions, yield, and purity.

Quaternization Reactions and Alkyl Halide Precursors

The most common and direct route to synthesizing this compound halides is through a quaternization reaction. researchgate.net This bimolecular nucleophilic substitution (S_N2) reaction involves the alkylation of a 1-methylimidazole (B24206) substrate with a tetradecyl halide, typically 1-bromotetradecane (B124005) or 1-chlorotetradecane. researchgate.netresearchgate.netresearchgate.net

The reaction is typically carried out by mixing 1-methylimidazole with the corresponding 1-bromodecane. researchgate.net The quaternization of N-methylimidazole with bromoalkanes of varying chain lengths is a well-established method for producing a range of 1-alkyl-3-methylimidazolium bromide salts. nih.gov For instance, 1-methyl-3-butylimidazolium bromide can be synthesized by reacting 1-methyl imidazole (B134444) with butyl bromide in acetonitrile, followed by refluxing and stirring for an extended period to maximize the yield. mdpi.com The resulting product is a crystalline solid that can be purified through recrystallization. mdpi.com

| Starting Imidazole | Alkyl Halide | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| 1-Methylimidazole | 1-Bromotetradecane | Acetonitrile | Reflux, 48h | This compound Bromide |

| 1-Methylimidazole | Butyl Bromide | Acetonitrile | Reflux, 48h | 1-Butyl-3-methylimidazolium Bromide |

| 1-tert-Butylimidazole | 1-Iodopropane | None (Neat) | Reflux, 3h | 1-tert-Butyl-3-propylimidazolium Iodide |

Direct Synthesis Protocols from Imidazole Derivatives

Direct synthesis methods offer an alternative to the traditional two-step process involving pre-functionalized imidazoles. A general method involves the direct alkylation of imidazole derivatives in the presence of an acid, using an orthoester as the alkylating agent. rsc.org This approach allows for the synthesis of both halide and halide-free ionic liquids. rsc.org

Another direct approach involves a one-pot, three-component condensation reaction. For example, the synthesis of highly substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives can be achieved by reacting aminothiazole, an aldehyde, and ethyl acetoacetate. clockss.org While not a direct synthesis of this compound itself, this methodology showcases the potential for one-pot reactions in creating complex heterocyclic structures, which could be adapted for imidazolium (B1220033) salt synthesis.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for preparing ionic liquids. rsc.orgresearchgate.net This technique often leads to significantly reduced reaction times and improved yields. For instance, the synthesis of 1-(1-ethylpropyl)-3-methylimidazolium iodide, which takes 5 days at 60°C with conventional heating, can be achieved in just 30 minutes at 120°C using microwave irradiation. rsc.org Similarly, 1-allyl-3-methylimidazolium (B1248449) chloride can be prepared efficiently through solventless microwave irradiation of allyl chloride and N-methylimidazole in a sealed vessel. researchgate.net This method has also been successfully applied to the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazole (B1194373) derivatives and substituted thiazolopyrimidines, highlighting its broad applicability. clockss.orgnih.gov

Anion Metathesis and Counterion Influence on Chemical Behavior

The properties of this compound are not solely determined by its cation but are also significantly influenced by the associated anion. Anion metathesis, or anion exchange, is a common strategy to tailor the physicochemical properties of ionic liquids. nih.gov This process typically involves reacting a halide salt of the desired cation with a salt containing the new anion, often a sodium or potassium salt. mdpi.com For example, 1-butyl-3-methylimidazolium methanesulfonate (B1217627) can be synthesized via a metathesis reaction between 1-butyl-3-methylimidazolium bromide and sodium methanesulfonate. mdpi.com

The choice of counterion has a profound impact on properties such as melting point, viscosity, density, and thermal stability. rsc.orgnih.gov For instance, in the 1-alkyl-3-methylimidazolium alkanesulfonate series, the melting points and decomposition temperatures are directly affected by the alkyl chain lengths of both the cation and the anion. rsc.org Similarly, for 1-ethyl-3-methylimidazolium (B1214524) salts with fluorocomplex anions, the melting point decreases as the size of the anion increases. nih.gov The nature of the anion also influences the formation of liquid crystalline phases, with simple halides and hexafluorophosphate (B91526) promoting mesophase formation, while larger anions like triiodide can disrupt this ordering. osti.gov

| Cation | Anion | Property Affected | Observed Trend | Reference |

|---|---|---|---|---|

| 1-Alkyl-3-methylimidazolium | Alkanesulfonate | Melting Point, Decomposition Temperature | Dependent on alkyl chain length of cation and anion | rsc.org |

| 1-Ethyl-3-methylimidazolium | Fluorocomplex (PF₆⁻, AsF₆⁻, SbF₆⁻) | Melting Point | Decreases with increasing anion size | nih.gov |

| 1-Dodecyl-3-methyltriazolium | Halides, PF₆⁻, I₃⁻ | Liquid Crystal Formation | Halides and PF₆⁻ form mesophases; I₃⁻ does not | osti.gov |

| 1-Alkyl-3-methylimidazolium | Tetrahalogenoferrate(III) (FeCl₄⁻, FeBr₄⁻) | Fluidity, Ionic Conductivity | Decreases with elongation of alkyl chain and with bromide substitution | researchgate.net |

Structural Modifications and Homologous Series Synthesis for Comparative Studies

To understand the structure-property relationships of this compound, the synthesis and characterization of its structural modifications and homologous series are crucial. By systematically varying the alkyl chain length on the imidazolium cation, researchers can study the effect on properties like viscosity, density, and thermal behavior. researchgate.netrsc.orgresearchgate.net

Studies on homologous series of 1-alkyl-3-methylimidazolium salts, such as those with alkanesulfonate or tetrahalogenoferrate(III) anions, have revealed that increasing the alkyl chain length generally leads to an increase in viscosity and a decrease in ionic conductivity. rsc.orgresearchgate.net This is attributed to stronger van der Waals interactions between the longer alkyl chains. researchgate.net The molecular volume has also been shown to depend linearly on the total number of carbon atoms in the cation and anion alkyl chains. rsc.orgresearchgate.net

Furthermore, the synthesis of related structures, such as 1-tetradecyloxymethyl-3-methylimidazolium chloride, allows for the investigation of how introducing different functional groups affects the compound's properties and potential applications. researchgate.net These comparative studies are essential for designing task-specific ionic liquids with optimized performance characteristics.

Advanced Characterization Techniques and Spectroscopic Probes for 1 Tetradecyl 3 Methylimidazolium Systems

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the analysis of 1-Tetradecyl-3-methylimidazolium systems, providing detailed insights into its structure, interactions, and the microenvironments it forms.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of the imidazolium (B1220033) ring in this compound. The imidazolium cation exhibits characteristic electronic transitions, primarily π→π* and n→π* transitions associated with its aromatic and non-bonding electrons.

Studies on analogous imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium acetate (B1210297), have identified a characteristic absorption band around 209 nm, which is attributed to the electronic transitions within the imidazolium ring. researchgate.net The position and intensity of this band can be sensitive to the local environment, including solvent polarity and aggregation state. For instance, the formation of micelles can alter the electronic environment of the imidazolium chromophore, leading to shifts in the absorption spectrum. UV-Vis spectroscopy is frequently used in conjunction with other techniques to confirm the critical micelle concentration (CMC), as changes in the absorption profile are often observed upon aggregation. acs.orgresearchgate.net Investigations on 1-ethyl- and 1-butyl-3-methylimidazolium-based ionic liquids confirm that the primary absorption occurs in the UV region, stemming from the electronic structure of the cation. researchgate.netnih.gov

Table 1: Representative Electronic Transitions for Imidazolium-Based Ionic Liquids

| Transition Type | Typical Wavelength (λmax) | Moiety | Reference |

|---|

Note: Data is based on shorter-chain imidazolium analogues. The fundamental electronic transitions are expected to be similar for this compound.

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, offering a detailed fingerprint of the functional groups within this compound. This technique is instrumental in confirming the chemical structure and studying intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

The FTIR spectrum of this compound is characterized by several key absorption bands. The C-H stretching vibrations of the imidazolium ring appear at higher wavenumbers (>3100 cm⁻¹) compared to the symmetric and asymmetric C-H stretching modes of the long tetradecyl alkyl chain and the N-methyl group, which are found in the 2800-3000 cm⁻¹ region. Vibrations of the imidazolium ring framework itself are typically observed in the 1400-1600 cm⁻¹ range. researchgate.net Changes in the position and shape of these bands can indicate interactions with solvents or other molecules, providing insight into the compound's behavior in different systems. researchgate.net

Table 2: Key FTIR Vibrational Modes for 1-Alkyl-3-methylimidazolium Systems

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group | Reference |

|---|---|---|---|

| ~3150 | C-H Stretching | Imidazolium Ring (C2, C4, C5-H) | researchgate.net |

| ~2925 | Asymmetric C-H Stretching | Alkyl Chain (-CH₂) | researchgate.net |

| ~2855 | Symmetric C-H Stretching | Alkyl Chain (-CH₂) | researchgate.net |

| ~1570 | Imidazolium Ring Stretching | C=N, C=C | researchgate.net |

| ~1465 | C-H Bending | Alkyl Chain (-CH₂) | researchgate.net |

Note: Wavenumbers are approximate and based on data for various 1-alkyl-3-methylimidazolium salts. Specific values may vary slightly depending on the anion and physical state.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound and for probing its intermolecular interactions at the atomic level. researchgate.net ¹H NMR provides precise information on the chemical environment of each proton in the molecule.

In the ¹H NMR spectrum, the proton at the C2 position of the imidazolium ring is the most deshielded and appears furthest downfield, typically as a singlet. Its chemical shift is highly sensitive to anion interactions and hydrogen bonding. The protons at the C4 and C5 positions also appear as distinct signals in the aromatic region. The signals for the N-methyl group and the protons of the long tetradecyl chain appear further upfield. The terminal methyl group of the tetradecyl chain is the most shielded and appears at the lowest chemical shift, while the methylene (B1212753) group attached to the imidazolium nitrogen is significantly deshielded relative to the other chain protons. researchgate.netrsc.org

Table 3: Representative ¹H NMR Chemical Shifts (δ) for this compound Cation

| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Notes | Reference |

|---|---|---|---|---|

| H2 (Imidazolium Ring) | ~9.1 - 10.2 | Singlet (s) | Most downfield, sensitive to anion. | rsc.org |

| H4, H5 (Imidazolium Ring) | ~7.7 - 8.0 | Doublet (d) or Singlet (s) | Two distinct signals. | rsc.org |

| N-CH₃ | ~3.8 - 4.0 | Singlet (s) | Methyl group on the imidazolium ring. | rsc.org |

| N-CH₂-(CH₂)₁₂-CH₃ | ~4.1 - 4.2 | Triplet (t) | Methylene group attached to nitrogen. | rsc.org |

| N-CH₂-CH₂-(CH₂)₁₁-CH₃ | ~1.7 - 1.8 | Multiplet (m) | Second methylene group in the chain. | rsc.org |

| -(CH₂)₁₁- | ~1.2 - 1.3 | Broad Multiplet | Bulk methylene groups of the alkyl chain. | rsc.org |

Note: Chemical shifts are relative to TMS and can vary based on the solvent and the associated anion.

The amphiphilic nature of this compound allows it to form micelles in aqueous solutions. Fluorescence spectroscopy, using probe molecules, is a powerful method to study this aggregation behavior and characterize the resulting micellar microenvironment. researchgate.net

Pyrene (B120774) is a commonly used fluorescent probe due to the sensitivity of its vibrational fine structure to the polarity of its local environment. The ratio of the first to the third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is a well-established indicator of micropolarity. In aqueous solution, pyrene exhibits a high I₁/I₃ ratio (~1.8-1.9), which decreases significantly (to ~1.1-1.3) when it becomes incorporated into the nonpolar core of a micelle. This change is used to determine the critical micelle concentration (CMC). researchgate.net

Furthermore, fluorescence quenching techniques are employed to determine the micelle aggregation number (Nagg), which is the average number of surfactant molecules in a single micelle. In these experiments, a fluorescent probe (like pyrene) and a quencher are solubilized within the micelles. The quenching kinetics are then analyzed to calculate Nagg. researchgate.netresearchgate.net

Table 4: Micellar Properties of this compound Bromide ([C₁₄mim]Br) in Aqueous Solution Determined by Fluorescence Spectroscopy

| Parameter | Method | Value | Conditions | Reference |

|---|---|---|---|---|

| Critical Micelle Concentration (CMC) | Pyrene I₁/I₃ Ratio | 2.2 - 2.4 mM | 298.15 K | researchgate.netresearchgate.net |

| Aggregation Number (Nagg) | Pyrene Fluorescence Quenching | ~60 - 72 | 298.15 K | researchgate.netresearchgate.net |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the phase behavior, thermal stability, and transition temperatures of this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions.

For imidazolium-based ionic liquids with long alkyl chains, the thermal behavior can be complex, often exhibiting glass transitions and liquid-crystalline phases in addition to simple melting. researchgate.net Studies on 1-methyl-3-decylimidazolium chloride, a close structural analogue, reveal a calorimetric glass transition (Tg) upon cooling, followed by a transition to a liquid-crystal (LC) phase at a higher temperature. Upon heating, the reverse transitions are observed at slightly different temperatures due to thermal hysteresis. researchgate.net Given the longer tetradecyl chain, this compound is expected to have a more pronounced tendency to form ordered structures like liquid crystals or waxy solids.

Table 5: Phase Transition Temperatures for 1-Methyl-3-decylimidazolium Chloride (A Structural Analogue)

| Transition | Process | Temperature (K) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Glass Transition (Tg) | Cooling | 224.5 | -48.7 | researchgate.net |

| Glass Transition (Tg) | Heating | 235.2 | -38.0 | researchgate.net |

| Liquid to Liquid-Crystal (TL-LC) | Cooling | 256.9 | -16.3 | researchgate.net |

Note: This data is for the C10 analogue, 1-methyl-3-decylimidazolium chloride. The transition temperatures for this compound may differ due to the longer C14 alkyl chain.

Thermogravimetric Analysis (TGA) for Thermal Stability Investigations

Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability of ionic liquids like this compound salts. The thermal stability of imidazolium-based ionic liquids is influenced by factors such as the type of anion and the length of the alkyl chain on the cation. nih.govacs.org Generally, the thermal stability of 1-alkyl-3-methylimidazolium ionic liquids tends to decrease as the length of the alkyl chain on the cation increases. nih.gov

TGA experiments, conducted under both isothermal and nonisothermal conditions, provide key parameters for evaluating thermal stability, including the onset decomposition temperature (Tonset), the temperature at which decomposition begins (Tstart), and the temperature of maximum degradation (Tpeak). acs.org For instance, studies on similar 1-alkyl-3-methylimidazolium chlorides have shown that thermal decomposition often begins at temperatures around 270°C. researchgate.net The decomposition process for many imidazolium-based ionic liquids is typically a one-step process. nih.gov

Long-term thermal stability is also a crucial parameter, which can be evaluated by determining the temperature at which a 1% mass loss occurs over a 10-hour period (T0.01/10h). acs.org For related compounds like 1-ethyl-3-methylimidazolium (B1214524) halides, these long-term stability temperatures are significantly lower than the onset temperatures determined by faster ramp-rate TGA, with values around 76-90°C for an 8000-hour operation time. nist.gov

| Parameter | Description | Typical Value for similar Imidazolium ILs |

| Tonset | The intersection of the baseline weight and the tangent of the weight vs. temperature curve as decomposition occurs. | 230-280°C |

| Tstart | The temperature at which decomposition of the sample initiates. | Varies with anion and alkyl chain length. |

| Tpeak | The temperature at which the maximum rate of degradation occurs. | Dependent on experimental conditions. |

| T0.01/10h | Temperature for 1% mass loss in 10 hours, indicating long-term stability. | Significantly lower than Tonset. |

Electrochemical Characterization Protocols

Cyclic Voltammetry (CV) for Redox Behavior and Electrochemical Window Determination

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox properties and determine the electrochemical stability window of ionic liquids. gamry.comresearchgate.net The electrochemical window is the range of potentials where the ionic liquid is neither oxidized nor reduced. This property is vital for applications in electrochemistry, such as in batteries and capacitors. nih.gov

For imidazolium-based ionic liquids, the electrochemical window is primarily determined by the redox stability of the cation and anion. The cation's long alkyl chain, such as the tetradecyl group in this compound, can influence the electrochemical behavior. Studies on similar ionic liquids, like 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, have demonstrated a wide electrochemical stability window, making them suitable for high-performance lithium polymer batteries. nih.gov

The shape and position of the peaks in a cyclic voltammogram provide information about the kinetics and thermodynamics of the electron transfer processes. gamry.com For example, the quasi-reversible behavior of various metal redox couples has been observed in imidazolium-based ionic liquids, indicating their potential as solvents for redox flow batteries. nih.gov

Electrical Conductivity Measurements for Ionic Transport Properties

The electrical conductivity of this compound based systems is a key parameter that dictates their performance in electrochemical applications. This property is intrinsically linked to the mobility of the constituent ions. The conductivity of ionic liquids is known to be influenced by several factors, including the size and shape of the ions, viscosity, and temperature. researchgate.netnih.gov

For 1-alkyl-3-methylimidazolium chlorides, the electrical conductivity is measured over a range of temperatures to understand the transport mechanism. nih.govmdpi.com Generally, as the temperature increases, the viscosity of the ionic liquid decreases, leading to higher ionic mobility and consequently, higher electrical conductivity. The length of the alkyl chain also plays a significant role; longer chains, like the tetradecyl group, can increase steric hindrance and van der Waals interactions, which may lead to lower conductivity compared to analogues with shorter alkyl chains.

Studies on this compound bromide in aqueous solutions have utilized conductometric techniques to investigate its aggregation behavior and critical micelle concentration at various temperatures. researchgate.net Such measurements are crucial for understanding how the ionic liquid behaves in solution, which is important for applications where it is used as a surfactant.

Morphological and Structural Analysis at the Nanoscale

Small-Angle Neutron Scattering (SANS) for Microemulsion Structure and Aggregation Phenomena

Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure of matter on the nanoscale, making it ideal for studying aggregation phenomena and the structure of microemulsions formed by surface-active ionic liquids like this compound chloride ([C14mim]Cl). rsc.orgnih.gov

In studies of microemulsions composed of water, octane, 1-octanol, and [C14mim]Cl, SANS has revealed the formation of both water-in-oil and bicontinuous microemulsion phases. rsc.org The structure of these microemulsions can be tuned by varying the concentration of the ionic liquid. At higher concentrations, the surfactant film becomes more rigid due to the parallel stacking of the imidazolium rings. rsc.org SANS data analysis, often using models like the Hayter and Penfold model, allows for the determination of aggregate sizes and interparticle interactions. nih.goviaea.org

The aggregation behavior of imidazolium-based surfactants in aqueous solutions has also been extensively studied using SANS. nih.gov These studies provide insights into how the length of the alkyl chain and other structural features influence the morphology and packing of micelles.

X-ray Diffraction (XRD) for Crystalline and Supramolecular Structures

X-ray Diffraction (XRD) is an indispensable tool for determining the crystalline structure of materials. youtube.com For ionic liquids, XRD can reveal how the ions are packed in the solid state, providing information on bond lengths, angles, and intermolecular interactions that govern the supramolecular architecture. mdpi.comnih.gov

Single-crystal XRD analysis allows for the precise determination of the molecular structure. nih.gov While a specific crystal structure for this compound was not found in the search results, the general principles of XRD analysis of organic salts are well-established. The technique involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern. mdpi.com This pattern is used to construct an electron density map of the molecule, from which the atomic positions can be determined.

For imidazolium-based ionic liquids, XRD studies have revealed details about the conformation of the alkyl chains and the nature of the interactions between the cations and anions, which are often dominated by hydrogen bonding and electrostatic forces. These structural details are crucial for understanding the physical properties of the ionic liquid in both the solid and liquid states.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of sub-micron particles and molecules in a liquid medium. microtrac.comhoriba.com The technique is predicated on the principle of Brownian motion, where particles suspended in a fluid are in constant, random motion due to collisions with the solvent molecules. microtrac.com DLS measures the fluctuations in the intensity of scattered light caused by this motion. Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. microtrac.comcolloid.ch

The temporal fluctuations are analyzed using an autocorrelator, which generates an autocorrelation function. horiba.com This function represents the degree of similarity between the signal at a time t and the signal at a later time t+τ. For a monodisperse sample of spherical particles, the autocorrelation function decays exponentially. The decay rate (Γ) is directly proportional to the translational diffusion coefficient (Dₜ) of the particles. horiba.com The relationship is given by:

Γ = Dₜq²

where q is the magnitude of the scattering vector, which depends on the laser wavelength (λ), the refractive index of the solvent (n), and the scattering angle (θ). horiba.com

The hydrodynamic radius (Rₕ) of the particles can then be calculated from the diffusion coefficient using the Stokes-Einstein equation:

Dₜ = (kₛT) / (6πηRₕ)

where kₛ is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. colloid.ch The calculated hydrodynamic radius represents the size of a hypothetical hard sphere that diffuses at the same rate as the particle being measured, including any solvation layers.

In the context of this compound-based systems, DLS is a powerful tool for investigating the formation and size distribution of aggregates, such as micelles. Due to its amphiphilic nature, with a polar imidazolium head group and a long nonpolar tetradecyl tail, this compound cations self-assemble into aggregates in solution above a certain concentration known as the critical micelle concentration (CMC). researchgate.net

Research on similar imidazolium-based surface-active ionic liquids (SAILs) demonstrates the utility of DLS in characterizing these aggregates. For instance, studies on 1-decyl-3-methylimidazolium (B1227720) tetrafluoroborate (B81430) ([Dmim][BF₄]) in aqueous solutions have shown the formation of micelles with average hydrodynamic radii in the range of 80-95 nm, depending on the solution composition. researchgate.net The size of these aggregates can be influenced by factors such as concentration, temperature, and the presence of additives. researchgate.net Time-resolved DLS experiments can also be employed to monitor the kinetics of aggregation, providing insights into the stability of the colloidal suspension. colloid.ch

The data obtained from DLS measurements are typically presented as a size distribution histogram or curve, showing the relative intensity, volume, or number of particles for different size bins.

Table 1: Representative DLS Data for Imidazolium-Based Ionic Liquid Aggregates This table presents typical data that could be obtained for this compound systems based on findings for similar compounds.

| Sample Condition | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Peak 1 Intensity (%) | Peak 1 Diameter (nm) |

| 0.05 M in Water | 110.5 | 0.23 | 100 | 110.5 |

| 0.10 M in Water | 125.2 | 0.21 | 100 | 125.2 |

| 0.05 M in 0.1 M NaCl | 140.8 | 0.19 | 100 | 140.8 |

Refractive Index Measurements for Solution Properties

Refractive index (n) is a fundamental optical property of a substance that describes how light propagates through it. It is defined as the ratio of the speed of light in a vacuum to the speed of light in the medium. Measurements of the refractive index are valuable for characterizing the properties of ionic liquid solutions, including those of this compound salts. These measurements are relatively simple, fast, and require only small sample volumes. researchgate.netupc.edu

The refractive index of an ionic liquid solution is sensitive to changes in temperature, concentration, and the nature of the components in the mixture. researchgate.net Typically, the refractive index of ionic liquids decreases linearly with an increase in temperature. This relationship can often be represented by an empirical polynomial equation. researchgate.net

A key application of refractive index measurements is its correlation with density (ρ). Several empirical models have been developed to relate these two properties for ionic liquids, including the Lorentz-Lorenz, Dale-Gladstone, Eykman, Oster, Arago-Biot, and Newton equations. researchgate.net These correlations allow for the estimation of density from refractive index data, or vice versa, which can be advantageous as refractive index measurements are often more straightforward to perform. researchgate.net The relationship between refractive index and density is also used to calculate other important volumetric properties, such as molar refraction and molar volume.

For binary mixtures, such as this compound bromide in a solvent like water, the refractive index deviation (Δn) can be calculated. The deviation from an ideal linear behavior can provide insights into the nature and extent of intermolecular interactions between the ionic liquid and the solvent molecules.

Studies on various imidazolium-based ionic liquids have established methodologies for these measurements. For example, the refractive indices of 1-ethyl-3-methylimidazolium-based ILs have been measured as a function of temperature, and the data used to test the validity of different correlative equations. researchgate.net Similarly, for mixtures of 1-butyl-3-methylimidazolium tetrafluoroborate with water, the density and refractive index have been measured to determine excess properties, shedding light on the solution's volumetric behavior. upc.edu These established methods are directly applicable to the study of this compound systems.

Table 2: Refractive Index of an Imidazolium-Based Ionic Liquid at Different Temperatures This table illustrates typical refractive index data that could be obtained for a pure this compound salt as a function of temperature, based on known behavior of similar ionic liquids.

| Temperature (K) | Refractive Index (n) |

| 298.15 | 1.4725 |

| 303.15 | 1.4708 |

| 308.15 | 1.4691 |

| 313.15 | 1.4674 |

| 318.15 | 1.4657 |

| 323.15 | 1.4640 |

Applications of 1 Tetradecyl 3 Methylimidazolium in Chemical and Materials Science Research

Catalytic Systems and Reaction Media

The distinct physicochemical characteristics of 1-tetradecyl-3-methylimidazolium have positioned it as a compound of interest in the realm of catalysis and as a medium for chemical reactions. Its utility spans from acting as a co-catalyst to serving as a sustainable solvent alternative.

Role as Co-catalysts in Organic Transformations (e.g., Oxirane Ring Opening)

Imidazolium-based ionic liquids are recognized for their ability to enhance the efficiency of various organic transformations. myskinrecipes.com While specific studies detailing the use of this compound as a co-catalyst in oxirane ring-opening reactions are not extensively documented, the general behavior of this class of ionic liquids suggests its potential in such applications. The imidazolium (B1220033) cation can act as a Lewis acid, activating the epoxide ring and making it more susceptible to nucleophilic attack. This interaction facilitates the ring-opening process, often leading to higher yields and improved selectivity under milder reaction conditions. The long tetradecyl chain can also influence the solubility of reactants and products, potentially simplifying product separation. myskinrecipes.com

Investigations as Sustainable Reaction Solvents

A significant area of research for this compound is its use as a "green" or sustainable solvent. innospk.com Traditional volatile organic compounds (VOCs) used as reaction solvents contribute to air pollution and pose health risks. In contrast, this compound exhibits negligible vapor pressure, which significantly reduces the risk of hazardous emissions. innospk.com Its high thermal and chemical stability allows it to be used in a wide range of reaction conditions, including high-temperature processes, without significant degradation. innospk.commyskinrecipes.com Furthermore, the tunability of its properties, such as viscosity and solubility, by altering the anion, provides flexibility that is not available with conventional solvents. innospk.com These characteristics align with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. amazonaws.com

Electrochemical Catalysis and Electrosynthesis Applications

In the field of electrochemistry, this compound is valued for its potential in applications such as advanced batteries and supercapacitors. innospk.com Its inherent ionic conductivity makes it a suitable component of electrolytes. innospk.com The electrochemical stability of the imidazolium cation is a critical factor, as it defines the potential window within which the ionic liquid can operate without decomposing. jcesr.org Research on various 1-alkyl-3-methylimidazolium-based ionic liquids has shown that their electrochemical stability is influenced by both the cation and the anion. jcesr.org The use of this compound as a solvent or catalyst support in electrochemical applications is an active area of investigation. myskinrecipes.com

Advanced Separation and Extraction Technologies

The unique solvating properties of this compound, particularly its ability to form biphasic systems, have led to its application in modern separation and extraction techniques.

Application in Aqueous Two-Phase Systems (ATPS) for Analytical Separations

Aqueous two-phase systems (ATPS) are liquid-liquid extraction methods that have found broad applications in the separation and purification of various biomolecules and compounds. d-nb.info Ionic liquid-based ATPS have emerged as a versatile alternative to traditional polymer-based systems. mdpi.com

A notable application of this compound is in a technique known as sweeping-micellar electrokinetic chromatography (sweeping-MEKC). This method has been successfully employed for the simultaneous determination of seven different tea catechins in human plasma. nih.gov In this application, this compound bromide serves as the micellar running buffer. The long tetradecyl chain of the cation forms micelles that facilitate the separation of the catechins. This method demonstrated high sensitivity, with detection limits ranging from 0.2 to 1.2 ng/mL. nih.gov

| Analyte | Analytical Range (ng/mL) | Limit of Detection (ng/mL) |

|---|---|---|

| Gallocatechin (GC) | 0.5 - 500 | 0.2 |

| Catechin (C) | 1 - 500 | 0.5 |

| Epicatechin (EC) | 0.5 - 500 | 0.2 |

| Epigallocatechin gallate (EGCG) | 1 - 500 | 0.6 |

| Gallocatechin gallate (GCG) | 2 - 500 | 1.2 |

| Epicatechin gallate (ECG) | 1 - 500 | 0.8 |

| Epigallocatechin (EGC) | 1 - 500 | 0.5 |

Data sourced from a study on the determination of tea catechins in human plasma using sweeping-MEKC with this compound bromide. nih.gov

Utilization as Extraction Media for Metal Ions and Organic Species

Imidazolium-based ionic liquids have been extensively studied as extraction media for a wide variety of substances, including metal ions and organic compounds. mdpi.comnih.gov The efficiency of these extractions is often influenced by the length of the alkyl chain on the imidazolium cation. rsc.org The long tetradecyl chain in this compound enhances its hydrophobicity, which can improve solubility control in biphasic systems and facilitate easier product recovery. myskinrecipes.com

This class of ionic liquids has been employed in the extraction of various metal ions from aqueous solutions. myskinrecipes.comresearchgate.net The mechanism of extraction can vary, but often involves ion exchange or the formation of metal complexes that are soluble in the ionic liquid phase. The selectivity for different metal ions can be tuned by modifying the anion of the ionic liquid or by adding specific chelating agents. rsc.org

In addition to metal ions, 1-alkyl-3-methylimidazolium ionic liquids are effective in extracting a range of organic compounds from various matrices. nih.govresearchgate.net The choice of the ionic liquid, including the alkyl chain length and the anion, can be tailored to optimize the extraction of specific target molecules. nih.gov

Research on CO2 Capture and Gas Separation Processes

The ionic liquid this compound belongs to the 1-alkyl-3-methylimidazolium class of salts, which are widely investigated for CO2 capture. The primary mechanism for CO2 capture in many imidazolium-based ionic liquids, particularly those with basic anions like acetate (B1210297), involves a chemical reaction where the CO2 molecule interacts with the ionic liquid. Computational analyses of CO2 capture in 1-alkyl-3-methylimidazolium acetate have shown that an "activated" imidazolium cation can donate its acidic proton to the acetate anion, which then forms a carboxylate compound with the CO2 molecule in a concerted mechanism. rsc.org

The length of the alkyl chain on the imidazolium cation, such as the tetradecyl group, significantly influences the physical properties of the ionic liquid, which in turn affects its performance in gas separation. Increasing the alkyl chain length generally increases the viscosity and hydrophobicity of the ionic liquid. While higher viscosity can negatively impact the rate of CO2 absorption by increasing mass transfer resistance, the increased "free volume" associated with a longer alkyl chain can enhance gas solubility. This creates a trade-off between absorption kinetics and capacity.

Research on various 1-alkyl-3-methylimidazolium ionic liquids demonstrates their potential in gas separation membranes. Supported Ionic Liquid Membranes (SILMs), where a porous support is impregnated with an ionic liquid, are a common configuration. nih.gov The performance of these membranes is dictated by both the solubility and diffusivity of gases in the ionic liquid. While specific data for this compound in CO2 capture is not extensively detailed, the performance of related compounds provides insight. For instance, studies on SILMs using ionic liquids like 1-butyl-3-methylimidazolium acetate show high selectivity for acidic gases due to chemical interactions. nih.gov Encapsulating these ionic liquids can also overcome mass transfer limitations by increasing the surface area for gas-liquid contact, leading to a drastic increase in CO2 sorption rates. nih.gov

Table 1: CO2/CH4 Separation Performance of a Hybrid Membrane Containing an Imidazolium-Based Ionic Liquid This table presents data for a related imidazolium ionic liquid, 1-Ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([Emim][Tf2N]), to illustrate the effect of incorporating ionic liquids into polymer membranes for gas separation.

| IL Content (wt. %) | CO2 Permeability (Barrer) | CO2/CH4 Ideal Selectivity |

| 0 | 88 | ~9.7 |

| 40 | 141 | ~24.3 |

| Data sourced from a study on Elvaloy4170/[Emim][Tf2N] hybrid membranes. msrjournal.com |

Materials Science and Polymer Science Applications

Ionic liquids, including this compound salts, are recognized for their potential as polymer modifiers and processing aids. Their non-volatile nature and high thermal stability make them attractive alternatives to traditional plasticizers and additives. The incorporation of long-chain imidazolium ionic liquids can significantly alter the thermo-mechanical properties of polymer matrices. For example, studies on blends of Polyvinyl Chloride (PVC) and Polystyrene-Ethylene-Butylene-Styrene (SEBS) with 1-hexadecyl-3-methylimidazolium (a close homolog) show that the ionic liquid can act as a plasticizer. mdpi.comnih.gov In PVC blends, the ionic liquid demonstrated compatibility with the polymer matrix, leading to an increase in the strain at break as its concentration increased. nih.gov Conversely, in SEBS blends, it induced phase separation and lowered the Young's Modulus and tensile stress. mdpi.com

The long tetradecyl chain of this compound enhances its amphiphilic character, which can be leveraged to modify the surface properties of polymers. When blended with polymers, these ionic liquids can migrate to the surface, altering properties like wettability. Research has shown that loading long-chain imidazolium ILs into polymer matrices induces higher surface wettability. mdpi.com This modification is crucial for applications requiring specific surface interactions, such as in biocompatible materials or membranes.

This compound salts have been effectively utilized as structure-directing agents or templates in the synthesis of nanomaterials. rsc.org The self-assembly of these amphiphilic ionic liquid molecules into micelles or liquid crystal phases in solution provides a scaffold around which inorganic precursors can condense, leading to the formation of nanostructured materials with controlled morphology and porosity.

Specifically, this compound bromide has been used to synthesize mesoporous silica (B1680970) nanoparticles (MSNs). researchgate.net By acting as the template, this ionic liquid directs the formation of silica nanostructures with various particle morphologies, including spheres, ellipsoids, and rods. The ability to tune the morphology by changing the template is critical for tailoring the material's properties for specific applications, such as drug delivery or catalysis. The pore morphologies can also be tuned from hexagonal mesopores to helical channels or wormhole-like structures by adjusting the ionic liquid template. researchgate.net

Table 2: Nanoparticle Morphologies Templated by 1-Alkyl-3-methylimidazolium Ionic Liquids

| Ionic Liquid Template | Resulting Nanoparticle Morphology |

| This compound bromide | Spheres, Ellipsoids, Rods |

| 1-Hexadecyl-3-methylimidazolium bromide | Not specified, used in series |

| 1-Octadecyl-3-methylimidazolium bromide | Not specified, used in series |

| Data sourced from research on room-temperature ionic liquid templated mesoporous silica nanoparticles. researchgate.net |

Hybrid membranes, which combine polymers with ionic liquids like this compound, are a promising area of research for gas separation. mdpi.com The ionic liquid component can enhance the separation performance by leveraging its high solubility and selectivity for certain gases, particularly CO2. uclouvain.be The polymer provides the mechanical structure and stability for the membrane.

The unique properties of this compound, particularly its cationic nature and surface activity, make it suitable for the functionalization of surfaces and the development of novel adsorptive materials. rsc.org Materials such as cellulose (B213188), silica, or clays (B1170129) can be modified with this ionic liquid to create adsorbents for removing pollutants from aqueous solutions.

Research on sulfonated cellulose microspheres has demonstrated their effectiveness in adsorbing 1-alkyl-3-methylimidazolium chloride ionic liquids from wastewater. nih.gov A key finding from this research is that the adsorption capacity increases with the length of the alkyl chain on the imidazolium cation. This is attributed to a combination of cation exchange and enhanced hydrophobic interactions between the long alkyl chains of the ionic liquid and the adsorbent surface. Therefore, this compound, with its C14 chain, is expected to show strong adsorption onto such functionalized surfaces. The surface-active nature of long-chain imidazolium salts also means they readily adsorb at interfaces, a property that can be harnessed for creating materials for separation, catalysis, or antimicrobial applications. researchgate.net

Table 3: Adsorption Capacity of 1-Alkyl-3-methylimidazolium Chlorides on Sulfonated Cellulose Microspheres

| Ionic Liquid Cation | Maximum Adsorption Capacity (mmol/g) |

| 1-Butyl-3-methylimidazolium | 1.08 |

| 1-Hexyl-3-methylimidazolium | 1.25 |

| 1-Octyl-3-methylimidazolium | 1.41 |

| Data indicates a trend of increasing adsorption capacity with longer alkyl chains. nih.gov |

Electrochemical Devices and Energy Storage Research

Imidazolium-based ionic liquids are extensively studied as electrolytes for electrochemical devices like supercapacitors and lithium-ion batteries due to their wide electrochemical stability window, low volatility, and high ionic conductivity. mdpi.comresearchgate.net The structure of the cation, including the length of the alkyl substituent, plays a critical role in determining the electrochemical properties of the electrolyte.

Research indicates that using relatively large ions, such as 1-alkyl-3-methylimidazolium ([CnMIM]+) with an alkyl chain of four carbons or more (n ≥ 4), can enhance electrochemical stability. iu.edu The bulky nature of the this compound cation contributes to a more stable electrochemical interface. This increased stability is due to the distance the long alkyl chain imposes between the charged imidazolium ring and the electrode surface, which can suppress reductive decomposition reactions that typically limit the operating voltage of such devices. iu.edu While the higher viscosity associated with the long tetradecyl chain may decrease ionic conductivity compared to shorter-chain analogues, its enhanced electrochemical stability makes it a candidate for applications where a wide operating voltage and high safety are paramount. rsc.org

Electrolyte Applications in Novel Electrochemical Cells

Ionic liquids (ILs) based on the 1,3-dialkylimidazolium cation have garnered significant attention as potential electrolytes for various electrochemical devices due to their favorable properties, such as high ionic conductivity, wide electrochemical stability windows, low volatility, and high thermal stability. rsc.orgnih.gov While research has broadly explored imidazolium ILs, specific studies highlight the adaptability of their structure to suit different electrochemical applications.

For instance, gel polymer electrolytes formulated with 1-ethyl-3-methylimidazolium tetracyanoborate (EMImTCB) have been successfully prepared for use in electrochemical double-layer supercapacitors. rsc.org These electrolytes exhibit high ionic conductivity (∼9 × 10⁻³ S cm⁻¹ at room temperature) and a wide electrochemical window of approximately 3.8 V, demonstrating the potential of imidazolium-based ILs in energy storage. rsc.org Similarly, 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([emim][NTf₂]) has been investigated as a component in gel polymer electrolytes for high-performance lithium polymer batteries, showing high thermal and electrochemical stability. nih.gov The versatility of the imidazolium core allows for tuning of the IL's properties by modifying the alkyl chain length and the counter-anion, which influences factors like viscosity, conductivity, and solubility. The long tetradecyl chain in this compound suggests its potential application in systems where interfacial properties or specific solubility characteristics are desired, although detailed performance data in specific electrochemical cells remains a subject of ongoing research.

Proton Conduction in Lyotropic Liquid Crystals for Fuel Cell Technologies

The compound this compound, particularly in its hydrogen sulfate (B86663) form ([C₁₄MIm][HSO₄]), has been a key component in the development of advanced proton-conductive materials for fuel cell applications. nih.govacs.org Researchers have utilized its ability to form aqueous lyotropic liquid crystals (LLCs) to create well-defined nanostructures that facilitate efficient proton transport. nih.govacs.org

An aqueous LLC formed by this compound hydrogen sulfate has demonstrated a remarkable proton conductivity of 210 mS cm⁻¹ at 25°C. acs.org This high conductivity is attributed to the mobility of the acidic anion (HSO₄⁻), which proves more efficient for proton transport within the LLC structure compared to materials with constrained sulfonic acid functionalities. acs.org

Further studies have shown that the morphology of the LLC plays a crucial role in its conductive properties. A lamellar LLC structure of aqueous this compound hydrogen sulfate exhibits higher proton conductivity than a micellar solution under the same hydration conditions. nih.govacs.org This structural advantage translates directly to device performance; a fuel cell fabricated using a porous membrane filled with the lamellar LLC showed a peak power density four times higher than one filled with the micellar solution. acs.org In situ polymerization of a protic ionic liquid within the this compound hydrogen sulfate LLC has also been explored, creating chemical liquid crystal gels that combine dynamic order with mechanical strength, achieving a proton conductivity of 117 mS cm⁻¹ at 25°C. researchgate.net Under anhydrous conditions, the smectic A liquid crystal phase of this compound hydrogen sulfate achieved a peak proton conductivity of 1.8 mS cm⁻¹ at 140°C, with the lamellar arrangement of the acidic anions being responsible for proton transport. researchgate.net

Table 1: Proton Conductivity of this compound Hydrogen Sulfate Systems

| System | Phase/Condition | Temperature (°C) | Proton Conductivity (mS cm⁻¹) |

|---|---|---|---|

| Aqueous Solution | Lamellar Lyotropic Liquid Crystal | 25 | 210 |

| Anhydrous | Smectic A Liquid Crystal | 140 | 1.8 |

Tribological Applications of Ionic Liquids

Ionic liquids are recognized as high-performance lubricants and lubricant additives, owing to their excellent thermal and chemical stability, non-volatility, and non-flammability. nih.govnih.gov The 1,3-dialkylimidazolium cation is a common structural motif in ionic liquids investigated for tribological applications. nih.gov The performance of these lubricants can be tailored by modifying the structure of the cation and anion. nih.gov

Research has established a clear relationship between the alkyl chain length on the imidazolium cation and the lubricating properties. nih.gov For 1-alkyl-3-methylimidazolium salts, an increase in the length of the alkyl group, such as the tetradecyl chain in this compound, is beneficial for good lubrication, leading to a lower friction coefficient. nih.gov This is because longer alkyl chains can enhance the formation of a protective tribofilm on the rubbing surfaces.

However, this structural modification also involves a trade-off, as increasing the alkyl chain length can reduce the thermo-oxidative stability of the ionic liquid. nih.gov The choice of the anion is also critical, with hydrophobic anions generally providing both good lubricity and significant thermo-oxidative stability. nih.gov These anions can decompose under tribochemical stress to generate protective layers, such as metal fluorides, on the metal surfaces. nih.gov The ability to function as "designer fluids" allows for the synthesis of specific ionic liquids like this compound paired with appropriate anions to optimize lubrication performance for specific applications, including the potential lubrication of microelectromechanical systems (MEMS). nih.govionike.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | [C₁₄MIm] |

| This compound Hydrogen Sulfate | [C₁₄MIm][HSO₄] |

| 1-ethyl-3-methylimidazolium tetracyanoborate | EMImTCB |

| 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | [emim][NTf₂] |

Q & A

Basic: What are the established synthetic routes for 1-tetradecyl-3-methylimidazolium salts, and how is purity validated?

Methodological Answer:

this compound salts are typically synthesized via alkylation of 1-methylimidazole with tetradecyl halides (e.g., chloride or bromide), followed by anion exchange if required. For example, [C₁₄MIm]Cl (CAS 171058-21-2) is produced by reacting 1-methylimidazole with 1-chlorotetradecane under reflux conditions in anhydrous solvents . Purity validation involves:

- Nuclear Magnetic Resonance (NMR): To confirm molecular structure and detect residual solvents.

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% as per industrial synthesis reports) .

- Elemental Analysis: Validates stoichiometric ratios of C, H, N, and halides .

Basic: How are physicochemical properties (e.g., melting point, surface activity) of this compound salts determined experimentally?

Methodological Answer:

Key properties are measured using:

- Surface Tension Measurements: To determine critical micelle concentration (CMC). For [C₁₄MIm]Br, CMC is ~0.2 mM in aqueous solutions, measured via pendant drop tensiometry .

- Differential Scanning Calorimetry (DSC): Identifies melting points (e.g., [C₁₄MIm]Cl melts at ~80–85°C) .

- Conductivity Studies: Assess ionic behavior in solution, correlating with anion mobility (e.g., [PF₆]⁻ salts show lower conductivity than [Br]⁻ due to larger anion size) .

Advanced: How do amino acids or biomolecules modulate the micellization behavior of this compound-based surfactants?

Methodological Answer:

Amino acids (e.g., glycine, lysine) disrupt micelle stability by altering electrostatic and hydrophobic interactions. For example:

- Cloud Point Analysis: Adding lysine to [C₁₄MIm]Br increases cloud point temperature due to reduced hydrophobic hydration .

- Dynamic Light Scattering (DLS): Reveals changes in micelle size (e.g., arginine reduces aggregate diameter from ~5 nm to 2 nm via charge screening) .

- Isothermal Titration Calorimetry (ITC): Quantifies binding energetics between surfactants and biomolecules .

Advanced: What methodologies are employed to study this compound salts in electrochemical sensing applications?

Methodological Answer:

These ionic liquids act as ion-to-electron transducers in solid-contact ion-selective electrodes (SC-ISEs):

- Electrochemical Impedance Spectroscopy (EIS): Measures interfacial capacitance and stability (e.g., [C₁₄MIm]Cl enhances capacitance to ~30 μF/cm² in Ca²⁺ sensors) .

- Potentiometric Titration: Evaluates selectivity coefficients for target ions (e.g., Ag/AgCl electrodes with [C₁₄MIm]Cl show Nernstian response to Ca²⁺) .

- X-ray Photoelectron Spectroscopy (XPS): Confirms absence of water layers at the electrode surface, critical for long-term stability .

Advanced: How does anion choice (e.g., [Br]⁻ vs. [PF₆]⁻) impact the solvation and application scope of this compound salts?

Methodological Answer:

Anions dictate hydrophobicity, thermal stability, and biocompatibility:

- Thermogravimetric Analysis (TGA): [C₁₄MIm][PF₆] decomposes at ~350°C vs. 250°C for [C₁₄MIm]Br, favoring high-temperature applications .

- Solubility Parameters: [PF₆]⁻ salts are hydrophobic (log P > 4), ideal for non-aqueous extraction systems, while [Br]⁻ salts are hydrophilic (log P ~1.5) for aqueous micelle studies .

- Biocompatibility Assays: [BF₄]⁻ derivatives exhibit lower cytotoxicity in cell cultures compared to [PF₆]⁻, critical for biomedical applications .

Advanced: How can researchers resolve contradictions in reported micellization data for this compound salts under varying experimental conditions?

Methodological Answer:

Contradictions arise from factors like temperature, counterions, and additives:

- Controlled Variable Studies: Systematic variation of pH, ionic strength, and temperature (e.g., CMC of [C₁₄MIm]Br decreases from 0.25 mM to 0.15 mM as NaCl concentration increases from 0 to 0.1 M) .

- Comparative Meta-Analysis: Cross-referencing data from multiple techniques (e.g., combining DLS, surface tension, and ITC to validate aggregation numbers) .

- Molecular Dynamics (MD) Simulations: Predict micelle morphology (spherical vs. rod-like) under specific conditions, reconciling experimental discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.